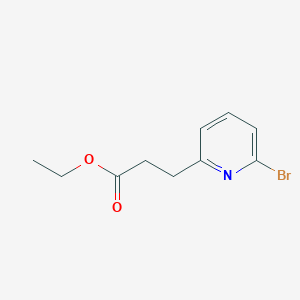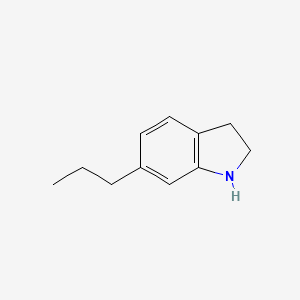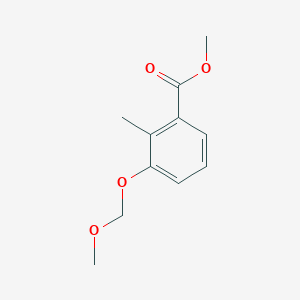
2-(2-fluoro-4-nitrophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluoro-4-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an acetaldehyde group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde typically involves the introduction of the fluorine and nitro groups onto a phenyl ring, followed by the addition of an acetaldehyde group. One common method is the nitration of 2-fluorobenzene to introduce the nitro group, followed by formylation to attach the acetaldehyde group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and formylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluoro-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: (2-Fluoro-4-nitrophenyl)acetic acid.
Reduction: (2-Fluoro-4-aminophenyl)acetaldehyde.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-fluoro-4-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-fluoro-4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluoro-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2-Fluoro-4-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.
(2-Chloro-4-nitrophenyl)acetaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(2-fluoro-4-nitrophenyl)acetaldehyde is unique due to the combination of the fluorine and nitro groups, which can significantly influence its chemical reactivity and potential applications. The presence of the acetaldehyde group also provides additional versatility in chemical synthesis and biological interactions.
Propiedades
Número CAS |
1160623-39-1 |
|---|---|
Fórmula molecular |
C8H6FNO3 |
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,4-5H,3H2 |
Clave InChI |
LZKNKPAAARBNAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2,3-Dimethylphenyl)methyl]oxirane](/img/structure/B8600186.png)








